molecular formula C13H21NO4S B14426760 ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate CAS No. 82430-18-0

ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate

Cat. No.: B14426760
CAS No.: 82430-18-0
M. Wt: 287.38 g/mol
InChI Key: SESIAMXGKLSVMP-NSHDSACASA-N
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Description

Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate typically involves the reaction of a carboxylic acid with an alcohol. In this case, the carboxylic acid is 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoic acid, and the alcohol is ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to promote esterification .

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products

    Hydrolysis: 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoic acid and ethanol.

    Reduction: 7-[(4S)-4-hydroxymethyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate.

    Oxidation: 7-[(4S)-4-carboxy-2-oxo-1,3-thiazolidin-3-yl]heptanoate.

Scientific Research Applications

Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like ethyl acetate and ethyl propionate, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

82430-18-0

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate

InChI

InChI=1S/C13H21NO4S/c1-2-18-12(16)7-5-3-4-6-8-14-11(9-15)10-19-13(14)17/h9,11H,2-8,10H2,1H3/t11-/m0/s1

InChI Key

SESIAMXGKLSVMP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CCCCCCN1[C@H](CSC1=O)C=O

Canonical SMILES

CCOC(=O)CCCCCCN1C(CSC1=O)C=O

Origin of Product

United States

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